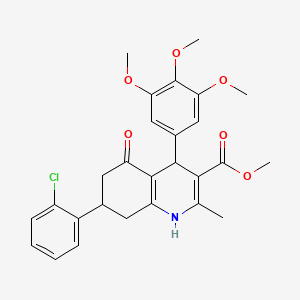

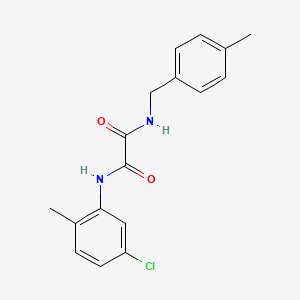

N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as ACR-16, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ACR-16 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been found to be effective in treating a range of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of ACR-16 involves its binding to the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. ACR-16 binds to the receptor with high affinity and activates it, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways that ultimately result in the enhancement of synaptic transmission and plasticity. ACR-16 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Biochemical and Physiological Effects:

The biochemical and physiological effects of ACR-16 are primarily mediated by its activation of the alpha7 nicotinic acetylcholine receptor. ACR-16 has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD by improving attention, memory, and learning. ACR-16 has also been found to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. Additionally, ACR-16 has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as an antidepressant or anxiolytic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ACR-16 in lab experiments is its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of alpha7 receptor activation on synaptic transmission and plasticity with a high degree of specificity. Additionally, ACR-16 has been found to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses.

One limitation of using ACR-16 in lab experiments is its relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of ACR-16 is relatively complex and requires specialized equipment and expertise, which may make it difficult for some researchers to obtain and work with.

Future Directions

There are several future directions for research on ACR-16. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ACR-16 has neuroprotective and anti-inflammatory effects that may be useful in slowing or preventing the progression of these diseases.

Another area of interest is the role of ACR-16 in modulating synaptic plasticity and learning and memory. Further research is needed to elucidate the mechanisms underlying these effects and to determine whether ACR-16 may have potential as a cognitive enhancer.

Finally, there is growing interest in the use of ACR-16 as an alternative to traditional antidepressant and anxiolytic medications. Studies have shown that ACR-16 has anxiolytic and antidepressant-like effects in animal models, and further research is needed to determine whether these effects translate to humans.

In conclusion, ACR-16 is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor make it an attractive target for research on neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis method for ACR-16 involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically carried out under reflux conditions, and the resulting product is purified using column chromatography or recrystallization. The yield of ACR-16 can be improved by optimizing the reaction conditions and using high-purity starting materials.

Scientific Research Applications

ACR-16 has been the subject of extensive scientific research, with a focus on its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that ACR-16 is a potent agonist of the alpha7 nicotinic acetylcholine receptor, which plays a key role in modulating synaptic transmission and plasticity in the brain. ACR-16 has been found to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, ACR-16 has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-15-9-14(18)8-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPKBPSRKBLCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)

![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)

![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)

![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)

![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)

![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)

![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)